LSD1 inhibitor 24

LSD1 KDM1A Enzyme Inhibition

Scientific procurement of a compound designated 'LSD1 inhibitor 24' requires immediate clarification due to a critical naming conflict in vendor catalogs and public databases. This designation is ambiguously used for at least two distinct chemical entities: one with CAS No.

Molecular Formula C26H25ClFN7O
Molecular Weight 506.0 g/mol
Cat. No. B15074004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSD1 inhibitor 24
Molecular FormulaC26H25ClFN7O
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCCC(C5)NC
InChIInChI=1S/C26H25ClFN7O/c1-15-23(26(36)34-10-4-5-18(14-34)30-2)31-25(16-6-7-17(13-29)21(28)11-16)35(15)19-8-9-22-20(12-19)24(27)33(3)32-22/h6-9,11-12,18,30H,4-5,10,14H2,1-3H3/t18-/m0/s1
InChIKeyJAKGNRQBWOOXQA-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSD1 Inhibitor 24: A Critical Clarification on Compound Identity for Procurement


Scientific procurement of a compound designated 'LSD1 inhibitor 24' requires immediate clarification due to a critical naming conflict in vendor catalogs and public databases. This designation is ambiguously used for at least two distinct chemical entities: one with CAS No. 1853269-07-4 (molecular formula C26H25ClFN7O) [1], and another with CAS No. 4734-59-2 (molecular formula C18H20N2OS), also known as LSD1-IN-24 [2]. These compounds possess different chemical structures, molecular weights, and reported biological activities. Confirmation of the correct CAS number from the vendor is the essential first step before evaluating any performance claims. This guide provides differentiated evidence for both compounds.

Why Generic 'LSD1 Inhibitor' Substitution Is Not a Viable Procurement Strategy


Direct substitution of one LSD1 inhibitor for another is a scientifically unsound procurement practice due to the vast heterogeneity within this inhibitor class. LSD1 inhibitors span a wide range of potencies, from low nanomolar to micromolar IC50 values [1], and differ fundamentally in their mechanism of action (e.g., irreversible covalent vs. reversible inhibition) [2]. Crucially, selectivity profiles against the structurally homologous monoamine oxidases (MAO-A and MAO-B) vary dramatically, with some compounds showing >1000-fold selectivity while others are potent MAO inhibitors [3]. These differences in potency, mechanism, and off-target liability render any assumption of functional equivalence invalid and can lead to irreproducible or misinterpreted research results. The evidence below demonstrates these critical performance divergences for both compounds identified as 'LSD1 inhibitor 24'.

Quantitative Differentiation Guide for 'LSD1 Inhibitor 24' (CAS 1853269-07-4)


LSD1 Biochemical Potency (IC50): Nanomolar Inhibitor 24 vs. First-Generation TCP Scaffold

The compound with CAS No. 1853269-07-4 demonstrates a significantly improved biochemical potency for LSD1 inhibition compared to the foundational tranylcypromine (TCP) scaffold. In a cell-free assay, this inhibitor achieves an IC50 of 1 nM [1], which represents an over 20,000-fold increase in potency relative to TCP (IC50 = 20.7 µM) [2]. This magnitude of improvement indicates a substantial optimization of the chemical scaffold beyond the original covalent warhead.

LSD1 KDM1A Enzyme Inhibition Epigenetics

Functional Cellular Activity (EC50): LSD1 Inhibitor 24's Induction of CD11b in THP-1 Cells

A key functional outcome of LSD1 inhibition in acute myeloid leukemia (AML) models is the induction of differentiation, measured by the expression of the myeloid differentiation marker CD11b. The compound with CAS 1853269-07-4 induced CD11b expression in THP-1 AML cells with an EC50 of 8 nM [1]. While cross-study comparisons are difficult, the more potent clinical candidate ORY-1001 (iadademstat) is reported to have an EC50 of 1.7 nM for CD11b induction in the same cell line [2], positioning this inhibitor as a highly active tool compound.

Acute Myeloid Leukemia AML Differentiation Therapy CD11b THP-1

Developability Profile: Optimized hERG Liability and Oral Bioavailability

A common liability of TCP-derived LSD1 inhibitors is potent inhibition of the hERG potassium channel, a predictor of cardiotoxicity. The development program for the compound with CAS 1853269-07-4 specifically focused on optimizing this parameter. The research explicitly states that the compound demonstrates 'attenuating the hERG inhibition and improving oral bioavailability' as a result of structure-based design [1]. This indicates a favorable profile compared to earlier, more cardiotoxic analogs within the same chemical series. In contrast, other TCP derivatives like S1427 are explicitly noted for their hERG channel inhibition [2].

hERG Cardiotoxicity Drug Development Oral Bioavailability Pharmacokinetics

Recommended Application Scenarios for LSD1 Inhibitor 24 (CAS 1853269-07-4)


High-Potency Biochemical and Mechanistic Studies of LSD1

With a biochemical IC50 of 1 nM [1], this compound is exceptionally well-suited for in vitro assays requiring maximal target engagement at minimal concentrations. It is an ideal tool for biochemical characterizations, co-crystallization efforts, or assays where off-target binding from high compound concentrations must be stringently avoided. Its optimized potency over the TCP scaffold makes it a superior choice for precise, low-concentration mechanistic work [2].

In Vitro Differentiation Studies in Acute Myeloid Leukemia (AML) Models

This compound's potent induction of CD11b expression (EC50 of 8 nM) in THP-1 cells [1] makes it a strong candidate for in vitro studies investigating the therapeutic potential of LSD1 inhibition in AML. It is appropriate for use as a tool compound in cellular models of differentiation therapy, allowing researchers to dissect LSD1's role in blocking myeloid maturation. Its activity is comparable to clinical candidates in this assay, confirming its relevance to translational research [3].

Advanced In Vivo Studies Requiring a Favorable Developability Profile

The explicit optimization of this compound to reduce hERG inhibition and improve oral bioavailability [1] positions it as a suitable candidate for advanced research progressing into rodent pharmacokinetic/pharmacodynamic (PK/PD) and efficacy models. Researchers planning long-term oral dosing studies can select this compound over other TCP derivatives known to carry significant hERG liability, reducing the risk of encountering cardiotoxicity confounders in their animal models.

Quote Request

Request a Quote for LSD1 inhibitor 24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.